molecular formula C13H13ClN4O3S B13941238 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide

2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide

Cat. No.: B13941238
M. Wt: 340.79 g/mol
InChI Key: QVBPXXMOWUPBAE-UHFFFAOYSA-N
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Description

2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a tosylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide typically involves the reaction of 3-chloro-6-aminopyridazine with p-toluenesulfonyl chloride to form the tosylimino derivative. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The tosylimino group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents such as water or acetic acid.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloro group.

    Reduction: Amino derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the tosylimino group can enhance binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide: Features a pyridazine ring with chloro and tosylimino substitutions.

    2-(3-chloro-6-(aminopyridazin-1(6H)-yl)acetamide: Similar structure but with an amino group instead of the tosylimino group.

    2-(3-chloro-6-(methylpyridazin-1(6H)-yl)acetamide: Similar structure but with a methyl group instead of the tosylimino group.

Uniqueness

This compound is unique due to the presence of the tosylimino group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules and materials.

Properties

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

2-[3-chloro-6-(4-methylphenyl)sulfonyliminopyridazin-1-yl]acetamide

InChI

InChI=1S/C13H13ClN4O3S/c1-9-2-4-10(5-3-9)22(20,21)17-13-7-6-11(14)16-18(13)8-12(15)19/h2-7H,8H2,1H3,(H2,15,19)

InChI Key

QVBPXXMOWUPBAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NN2CC(=O)N)Cl

Origin of Product

United States

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